molecular formula C8H11N3O2S2 B3373250 [(4-Sulfamoylphenyl)methyl]thiourea CAS No. 98594-62-8

[(4-Sulfamoylphenyl)methyl]thiourea

Cat. No.: B3373250
CAS No.: 98594-62-8
M. Wt: 245.3 g/mol
InChI Key: URAFIWIDRJBACC-UHFFFAOYSA-N
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Description

[(4-Sulfamoylphenyl)methyl]thiourea is a chemical compound with the molecular formula C8H11N3O2S2 and a molecular weight of 245.33 g/mol . It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a thiourea moiety.

Scientific Research Applications

[(4-Sulfamoylphenyl)methyl]thiourea has a wide range of scientific research applications:

Safety and Hazards

The safety information for “[(4-Sulfamoylphenyl)methyl]thiourea” includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Sulfamoylphenyl)methyl]thiourea typically involves the reaction of 4-aminomethylbenzenesulfonamide with thiophosgene to form 4-isothiocyanatomethylbenzenesulfonamide. This intermediate is then reacted with various amines, amino acids, or oligopeptides to yield the final product . The reaction conditions generally include the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may include additional purification stages such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(4-Sulfamoylphenyl)methyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from these reactions include sulfonic acids, thiols, amines, and various substituted derivatives of this compound .

Comparison with Similar Compounds

[(4-Sulfamoylphenyl)methyl]thiourea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its ability to form strong interactions with carbonic anhydrase isozymes makes it a potent inhibitor with potential therapeutic applications .

Properties

IUPAC Name

(4-sulfamoylphenyl)methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S2/c9-8(14)11-5-6-1-3-7(4-2-6)15(10,12)13/h1-4H,5H2,(H3,9,11,14)(H2,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAFIWIDRJBACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=S)N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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